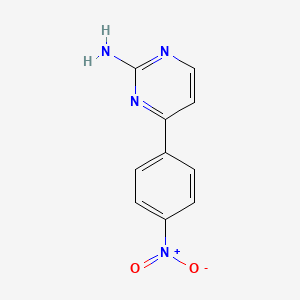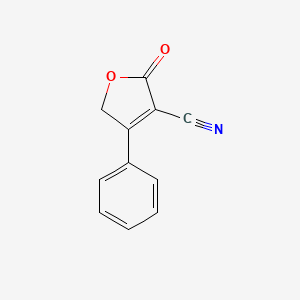![molecular formula C19H24N2O4 B1305273 Dimethyl-[4-(phenethylamino-methyl)-phenyl]-amine CAS No. 436099-99-9](/img/structure/B1305273.png)
Dimethyl-[4-(phenethylamino-methyl)-phenyl]-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl-[4-(phenethylamino-methyl)-phenyl]-amine is an organic compound with the molecular formula C17H22N2 It is a derivative of aniline, where the phenyl group is substituted with a phenethylamino-methyl group and two methyl groups on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl-[4-(phenethylamino-methyl)-phenyl]-amine typically involves the reaction of 4-(chloromethyl)dimethylaniline with phenethylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Dimethyl-[4-(phenethylamino-methyl)-phenyl]-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines with lower oxidation states.
Substitution: The compound can undergo electrophilic substitution reactions, particularly on the phenyl ring, using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated or sulfonated derivatives of the original compound.
Scientific Research Applications
Dimethyl-[4-(phenethylamino-methyl)-phenyl]-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Dimethyl-[4-(phenethylamino-methyl)-phenyl]-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Dimethyl-[4-(phenethylamino-methyl)-phenyl]-amine can be compared with other similar compounds, such as:
N,N-Dimethylaniline: Lacks the phenethylamino-methyl group, resulting in different chemical properties and applications.
Phenethylamine: Lacks the dimethylamino group, leading to different reactivity and biological activity.
4-(Phenethylamino)-aniline: Similar structure but without the dimethyl substitution on the nitrogen atom, affecting its chemical behavior and uses.
Properties
CAS No. |
436099-99-9 |
|---|---|
Molecular Formula |
C19H24N2O4 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
N,N-dimethyl-4-[(2-phenylethylamino)methyl]aniline;oxalic acid |
InChI |
InChI=1S/C17H22N2.C2H2O4/c1-19(2)17-10-8-16(9-11-17)14-18-13-12-15-6-4-3-5-7-15;3-1(4)2(5)6/h3-11,18H,12-14H2,1-2H3;(H,3,4)(H,5,6) |
InChI Key |
OKMASHJORZMXHS-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)CNCCC2=CC=CC=C2 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CNCCC2=CC=CC=C2.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[5-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B1305195.png)




![Methyl 2-(1-[1,1'-biphenyl]-4-ylethylidene)-1-hydrazinecarboxylate](/img/structure/B1305215.png)







